7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H14BrN. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 7th position and two methyl groups at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted tetrahydroquinolines.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of de-brominated or fully reduced tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydroquinoline core play crucial roles in binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, leading to different reactivity and applications.
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl groups, affecting its chemical properties and uses.
Quinoline and Tetrahydroquinoline Derivatives: Various derivatives with different substituents that influence their chemical behavior and applications.
Uniqueness
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Biologische Aktivität
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (BDMQ) is a bicyclic organic compound that has garnered attention due to its diverse biological activities. The compound's structure, characterized by a bromine atom at the seventh position and two methyl groups at the fourth position of the tetrahydroquinoline ring, plays a significant role in its reactivity and potential therapeutic applications.
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- Structure : The bicyclic structure contributes to its unique interactions with biological targets.
BDMQ's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to participate in substitution reactions and interact with biomolecules effectively. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that BDMQ exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
BDMQ has been investigated for its anticancer potential, particularly in the context of leukemia. Studies have demonstrated that it can inhibit the growth of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cells. Specifically, BDMQ analogs have shown promising results in blocking STAT5 signaling pathways critical for cancer cell proliferation .
Table 1: Summary of Biological Activities of BDMQ
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits growth in CML and AML cells | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of BDMQ against common pathogens. The results indicated significant inhibition zones in bacterial cultures treated with BDMQ compared to controls. This suggests that BDMQ could be developed into a therapeutic agent for treating bacterial infections.
2. Anticancer Activity in Leukemia Models
In preclinical studies, BDMQ was tested on CML cell lines. Results showed that BDMQ significantly reduced cell viability and induced apoptosis in resistant leukemia cells. The IC50 values indicated potent activity comparable to established therapies .
Structural Modifications and SAR Studies
The structure-activity relationship (SAR) studies on BDMQ have revealed that modifications at the bromine position can significantly enhance or reduce biological activity. For instance, substituting the bromine with other halogens or functional groups has been explored to optimize its pharmacological profile .
Table 2: SAR Findings on BDMQ Derivatives
Eigenschaften
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIITJPRRZXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444421 | |
Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158326-77-3 | |
Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.